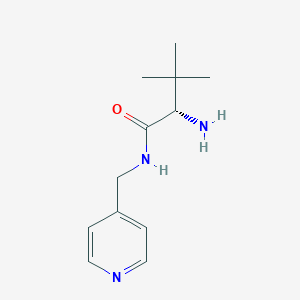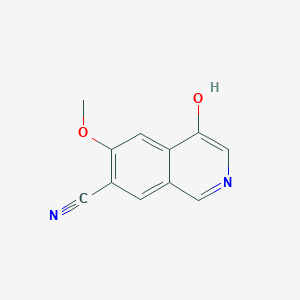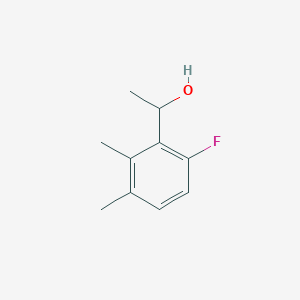
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring attached to a butanamide backbone, with an amino group and two methyl groups at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 2-amino-3,3-dimethylbutanoic acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid and the amine group of 4-pyridinemethanol. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and scalability. The use of high-throughput purification methods like preparative HPLC (high-performance liquid chromatography) can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the amide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying biological processes involving amide-containing molecules.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring and the amide group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-3,3-dimethylbutanamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-(pyridin-4-ylmethyl)butanamide: Lacks the amino group, which may reduce its potential for biological interactions.
(2S)-2-amino-3-methyl-N-(pyridin-4-ylmethyl)butanamide: Has only one methyl group, potentially altering its steric and electronic properties.
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the combination of the pyridine ring and the 2-amino-3,3-dimethylbutanamide backbone. This structural arrangement provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C12H19N3O |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
(2S)-2-amino-3,3-dimethyl-N-(pyridin-4-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10(13)11(16)15-8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Clé InChI |
FBXGQKMHBRWBBX-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NCC1=CC=NC=C1)N |
SMILES canonique |
CC(C)(C)C(C(=O)NCC1=CC=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)




![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)




![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)

